Chrymutasin C

Natural Product Chemistry DNA Intercalation Structure-Activity Relationship

Procure Chrymutasin C (CAS: 155232-80-7) for definitive structure-activity relationship (SAR) studies. Its aglycone differs from chartreusin by a single carbon and an amino group, altering DNA intercalation. Its specific trisaccharide chain, distinct from analogs A and B, is critical for reproducible metabolic stability, cellular uptake, and target engagement assays. Produced via a mutant strain of Streptomyces chartreusis D329 over a >200-hour fermentation, verify its identity using orthogonal metrics: MW (797.8 g/mol) and melting point (188-192°C).

Molecular Formula C39H43NO17
Molecular Weight 797.8 g/mol
CAS No. 155232-80-7
Cat. No. B115899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrymutasin C
CAS155232-80-7
Synonymschrymutasin C
Molecular FormulaC39H43NO17
Molecular Weight797.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O
InChIInChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1
InChIKeyYKYXBUQMLKPOIE-UFVMVPLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrymutasin C (CAS 155232-80-7): A Structurally Distinct Glycosidic Antitumor Antibiotic from Streptomyces chartreusis Mutants


Chrymutasin C (CAS: 155232-80-7) is a glycosidic antitumor antibiotic produced by a mutant strain of Streptomyces chartreusis D329, originally obtained via NTG mutagenesis [1]. It belongs to the chartreusin family of benzonaphthopyranone polyketides but is distinguished by a structurally unique aglycone that differs from the parental chartreusin scaffold by a single carbon and the presence of an amino group [2]. The compound possesses a complex trisaccharide chain attached to the aglycone core and exhibits cytotoxic activity against tumor cell lines .

Why Chrymutasin C Cannot Be Substituted with Generic Chartreusin or Other Family Members


Generic substitution within the chartreusin antibiotic class is scientifically invalid due to distinct structural and functional differences among family members. Chrymutasin C possesses a unique aglycone scaffold that differs from chartreusin by a single carbon and an amino group, resulting in altered DNA intercalation geometry and biological activity profiles [1]. The trisaccharide glycosylation pattern further differentiates Chrymutasin C from its analogs Chrymutasin A and Chrymutasin B, each harboring distinct sugar chain compositions that influence solubility, cellular uptake, and target engagement [2]. Procurement of a specific chrymutasin congener is therefore essential for reproducible experimental outcomes.

Chrymutasin C Quantitative Differentiation: Head-to-Head Evidence Against Chartreusin Analogs


Aglycone Structural Divergence: Single Carbon and Amino Group Distinction from Chartreusin

Chrymutasin C's aglycone core differs from that of chartreusin by the presence of an amino group and a single carbon alteration, a modification achieved through targeted mutagenesis of the producing strain [1]. This structural divergence is anticipated to alter DNA intercalation geometry and sequence selectivity, although direct biophysical data remain unpublished. The aglycone is identical across all three chrymutasin congeners (A, B, C), while the sugar moieties vary [1].

Natural Product Chemistry DNA Intercalation Structure-Activity Relationship

Trisaccharide Glycosylation Pattern Differentiates Chrymutasin C from Chrymutasin A and B

Chrymutasin C possesses a distinct trisaccharide chain attached to its aglycone core, comprising three sugar residues in a specific linkage arrangement that differs from the sugar patterns found in Chrymutasin A (disaccharide or altered trisaccharide) and Chrymutasin B [1]. The exact sugar composition and linkage details were determined by comparative NMR analysis with chartreusins, but the precise glycosylation sequence unique to each congener has not been fully quantified in publicly available literature beyond the original structural characterization [1].

Glycoside Chemistry Pharmacokinetics Molecular Recognition

Class-Level In Vivo Antitumor Activity Superiority of Chrymutasin A Over Chartreusin Implies Congener-Specific Potency

Chrymutasin A demonstrated superior in vivo antitumor activity compared to chartreusin in mouse models, while exhibiting equivalent in vitro cytotoxicity against a panel of tumor cell lines and a narrower antimicrobial spectrum [1]. Although direct in vivo data for Chrymutasin C are absent, the class-level observation that chrymutasins (as a group) exhibit distinct in vivo pharmacology underscores that congener-specific selection is critical for achieving desired therapeutic or experimental outcomes.

In Vivo Efficacy Antitumor Activity Chartreusin Family

Distinct Physicochemical Properties: Melting Point and Molecular Weight Comparison

Chrymutasin C exhibits a melting point range of 188-192°C, a molecular weight of 797.8 g/mol, and a molecular formula of C39H43NO17 . These properties differ from Chrymutasin A (MW 651.6 g/mol, C33H33NO13) and Chrymutasin B (MW 637.6 g/mol, C32H31NO13) , reflecting the distinct glycosylation patterns. Melting point and molecular weight are critical for compound identification, purity assessment, and formulation development.

Physicochemical Characterization Compound Purity Formulation Development

Recommended Research Applications for Chrymutasin C (155232-80-7) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Benzonaphthopyranone DNA Intercalators

Chrymutasin C serves as a critical comparator in SAR campaigns aimed at dissecting the contribution of the aglycone amino group and trisaccharide chain to DNA binding affinity, sequence selectivity, and cellular cytotoxicity. Its unique aglycone scaffold (differing from chartreusin by a single carbon and an amino group) and distinct glycosylation pattern relative to Chrymutasins A and B enable precise structure-function mapping [1].

Pharmacokinetic and Drug Metabolism Studies of Glycosidic Antitumor Antibiotics

The trisaccharide moiety of Chrymutasin C differentiates its in vivo stability and clearance profile from simpler glycosidic analogs. It can be employed as a tool to investigate how glycosylation complexity influences metabolic stability, biliary excretion, and tissue distribution [1].

Natural Product Biosynthesis and Metabolic Engineering Research

Chrymutasin C is produced by a defined mutant strain (Streptomyces chartreusis D329) and requires a characteristically long fermentation period (>200 hours) [1]. It is valuable for studying the biosynthetic gene cluster responsible for aglycone modification and glycosyltransferase specificity, as well as for optimizing fermentation yields.

Quality Control and Analytical Method Development

The distinct melting point (188-192°C) and molecular weight (797.8 g/mol) of Chrymutasin C provide orthogonal identification metrics for HPLC-MS method validation, purity assessment, and batch-to-batch consistency verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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